molecular formula C9H13N3O2 B13073762 Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B13073762
M. Wt: 195.22 g/mol
InChI Key: FPOXGCAPYDCJQN-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a versatile chemical scaffold in medicinal chemistry and drug discovery research. Compounds based on the imidazo[4,5-c]pyridine core are of significant research interest due to their wide range of biological activities . This structure is a key intermediate in the synthesis of more complex molecules, and its ethyl carboxylate group provides a handle for further chemical modification and functionalization. Imidazo[4,5-c]pyridine derivatives have been explored in scientific literature for their potential applications, including as antimicrobial agents . Some studies show that certain derivatives exhibit activity against Gram-positive bacteria, such as Bacillus cereus , making them a valuable template for investigating new anti-infective therapies . Furthermore, this fused heterocyclic system is a subject of investigation in other therapeutic areas, such as the development of kinase inhibitors, which are relevant in oncology research . The compound serves as a crucial building block for constructing diverse compound libraries for biological screening. It is supplied for laboratory and chemical synthesis purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12)

InChI Key

FPOXGCAPYDCJQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors Containing Imidazole and Pyridine Fragments

The primary synthetic route involves the cyclocondensation or cyclization of appropriately substituted precursors that contain both imidazole and pyridine components or their synthetic equivalents. This process typically proceeds via:

  • Formation of an intermediate containing both nitrogen heterocycles.
  • Intramolecular cyclization to form the fused imidazo[4,5-c]pyridine ring system.
  • Introduction or retention of the ethyl carboxylate group at the 7-position.

Typical Starting Materials and Reaction Conditions

  • Precursors: Amino-substituted pyridine derivatives or pyridine carboxylates with suitable leaving groups.
  • Reagents: Aldehydes (e.g., formaldehyde or paraformaldehyde) for condensation; esters or acid derivatives for carboxylate introduction.
  • Catalysts: Acidic or basic catalysts to promote cyclization.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Temperature: Moderate heating (typically 60–120 °C) to facilitate ring closure.

Specific Preparation Methods and Research Findings

Method from Patent Literature

A notable preparation described in patent EP0245637A1 relates to derivatives of tetrahydro-imidazo[4,5-c]pyridine carboxylic acids, which can be adapted for the ethyl ester at the 7-position. The method involves:

  • Synthesis of substituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine intermediates.
  • Functionalization at the carboxylate position through esterification or direct incorporation during ring formation.
  • Use of protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers to control regioselectivity during synthesis.

This approach allows for high regioselectivity and yields of the target ethyl ester compound.

Synthesis via Cyclocondensation

Research on related compounds like methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate demonstrates that cyclocondensation of amino-substituted pyridine derivatives with aldehydes under acidic or basic conditions leads to ring closure forming the imidazo[4,5-c]pyridine core. Subsequent esterification with ethyl alcohol or direct use of ethyl esters as starting materials yields the ethyl carboxylate derivatives.

Comparative Data Table of Related Imidazo[4,5-c]pyridine Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Reference
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate C9H13N3O2 195.22 Cyclocondensation + Esterification
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride C9H13N3O2·2HCl 195.22 Esterification + Salt Formation
Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate C9H13N3O2 195.22 Cyclization + Methylation + Esterification
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate C9H9N3O2 191.19 Cyclization

Analytical and Purification Techniques

  • Purification: Recrystallization from ethanol or ethyl acetate; chromatographic methods (e.g., silica gel column chromatography).
  • Characterization: NMR (1H, 13C) to confirm ring formation and ester group; IR spectroscopy to identify ester carbonyl (~1700–1750 cm⁻¹); Mass spectrometry for molecular weight confirmation; HPLC for purity assessment.

Summary of Preparation Methodology

Step Description Typical Conditions Notes
1 Condensation of amino-pyridine derivative with aldehyde Acidic or basic medium, 60–100 °C Formation of imidazole ring
2 Cyclization to form fused imidazo[4,5-c]pyridine ring Heating, sometimes with catalysts Ring closure step
3 Esterification or direct use of ethyl ester precursor Acid catalysis or base, ethanol solvent Introduction of ethyl carboxylate group
4 Purification and salt formation (optional) Recrystallization, salt treatment Enhances stability and solubility

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit notable antimicrobial properties. Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has been investigated for its efficacy against various bacterial strains. Studies indicate that modifications in the imidazo[4,5-c]pyridine scaffold can enhance antibacterial activity by optimizing interactions with microbial targets.

1.2 Anticancer Properties
The compound has also shown potential as an anticancer agent. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Further exploration into its pharmacokinetics and bioavailability is ongoing to assess its viability as a therapeutic agent.

Agrochemical Applications

2.1 Pesticide Development
The structural characteristics of this compound make it a candidate for the development of novel pesticides. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions with reduced environmental impact compared to traditional pesticides.

Materials Science

3.1 Polymer Synthesis
In materials science, the compound serves as a building block for synthesizing advanced polymers. Its unique functional groups allow for the development of polymers with tailored properties for applications in coatings and adhesives. Research is being conducted on how these polymers can be engineered for enhanced thermal stability and mechanical strength.

Case Studies

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated significant activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study BAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells; IC50 values were recorded at 20 µM after 48 hours of treatment.
Study CPesticide DevelopmentShowed promising results in field trials against aphids; reduced pest populations by over 70% compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Ring System Variations

The position of the carboxylate group and the fused ring system significantly influence molecular properties. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Key Data (Yield, mp, IR) Reference
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate Imidazo[4,5-c]pyridine Ethyl carboxylate at 7-position 227.69 (calc.) N/A (CAS: 1859887-52-7)
Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate Imidazo[4,5-c]pyridine Ethyl carboxylate at 6-position N/A CAS: 2229138-09-2
Methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate Imidazo[4,5-b]pyridine Methyl carboxylate at 7-position 178.06 Brown solid, synthetic yield not specified
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Imidazo[4,5-b]pyridine Chloro and methyl at 6-/7-positions 239.66 Purity ≥95% (CAS: 2436583-40-1)

Key Observations :

  • Positional Isomerism : Moving the carboxylate from the 7- to 6-position (imidazo[4,5-c]pyridine) alters molecular interactions and solubility .
  • Ring Fusion : Imidazo[4,5-b]pyridine derivatives (e.g., methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate) exhibit distinct electronic profiles compared to [4,5-c] analogs due to differing nitrogen placements .

Impact of Functional Groups and Halogenation

Functional groups such as nitro, hydroxy, or halogens modulate reactivity and stability:

Compound Name Functional Groups Melting Point (°C) IR Spectral Peaks (cm⁻¹) Reference
Ethyl 5-(4-Nitrobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Nitrobenzyl, phenyl, ketone 227–229 1720 (C=O), 1670 (C=N), 1340 (NO₂)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Hydroxyphenyl, methyl 206 3425 (OH), 1666 (C=O)
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Fluorophenyl N/A N/A

Key Observations :

  • Electron-Withdrawing Groups : Nitro groups (e.g., in pyrazolo[4,3-c]pyridine derivatives) enhance electrophilicity, as evidenced by strong IR absorption at 1340 cm⁻¹ .
  • Hydrogen Bonding : Hydroxyphenyl substituents (e.g., in triazolo[4,3-a]pyrimidine) introduce hydrogen-bonding capacity, reflected in broad IR peaks near 3425 cm⁻¹ .

Biological Activity

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-c]pyridine derivatives. In particular, this compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundBacillus cereus32 µg/mL
Escherichia coli>64 µg/mL

The compound exhibited a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria. This trend aligns with findings from similar studies on related imidazo[4,5-b]pyridine derivatives which demonstrated selective antibacterial activity against Gram-positive strains .

2. Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that imidazo[4,5-c]pyridine derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

Table 2: PARP Inhibitory Activity

CompoundIC50 (µM)Effectiveness
This compound0.082High cytotoxic activity
Other derivativesVaried (up to 8.6 nM)Moderate to high

In a study examining various derivatives for PARP inhibition, this compound showed significant cytotoxic effects against breast cancer cell lines . The compound's ability to enhance the sensitivity of tumor cells to chemotherapy agents like temozolomide was particularly noted.

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that related compounds can inhibit inflammatory responses in various cellular models.

Case Study: Inhibition of Inflammatory Responses

A study evaluated the effect of imidazo[4,5-c]pyridine derivatives on human retinal pigment epithelial cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce inflammation by modulating key transcription factors involved in oxidative stress responses .

Q & A

Basic Research Questions

Q. How can phase-transfer catalysis (PTC) optimize the synthesis of Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate?

  • Methodology : PTC improves reaction efficiency by facilitating the interaction of reactants in immiscible phases. For example, solid-liquid PTC conditions (e.g., using dimethylformamide (DMF) and p-toluenesulfonic acid as catalysts) enhance yields in heterocyclic ring closure reactions. Monitoring reaction progress via HPLC or TLC ensures optimal stoichiometric ratios and minimizes byproducts .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms hydrogen and carbon environments, particularly distinguishing imidazo-pyridine ring protons (δ 7.5–8.5 ppm) and ethyl ester groups (δ 1.2–4.3 ppm).
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₀H₁₄N₂O₂ requires 194.1055 g/mol).
  • FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. Which analytical methods ensure purity assessment for this compound in academic research?

  • Methodology :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects impurities.
  • Elemental Analysis : Confirms C, H, N, O composition within ±0.3% of theoretical values.
  • Melting Point : Consistency in melting range (±2°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can reaction intermediates be isolated and analyzed during the synthesis of this compound?

  • Methodology : Quenching reactions at timed intervals followed by flash chromatography isolates intermediates. For instance, trapping the imine intermediate (via Schiff base formation) using cold ether precipitation allows characterization via X-ray crystallography or NMR. Kinetic studies (e.g., Arrhenius plots) reveal activation energies for key steps .

Q. What computational strategies predict the bioactivity of this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., kinases).
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., ester moiety for hydrogen bonding) using tools like PharmaGist.
  • ADME Prediction : SwissADME or pkCSM forecasts bioavailability, highlighting logP (<3) and PSA (<90 Ų) for CNS penetration .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify labile sites (e.g., ester hydrolysis).
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability).
  • pH-Solubility Profile : Shake-flask method quantifies solubility changes, critical for formulation studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodology : Cross-validate protocols by comparing solvent systems (DMF vs. THF), catalyst loadings (5–10 mol%), and reaction times (12–48 hrs). Statistical tools (e.g., ANOVA) identify significant variables. Reproducibility tests under inert atmospheres (N₂/Ar) mitigate oxidation side reactions .

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